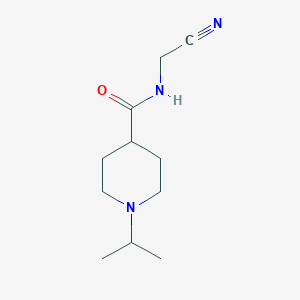![molecular formula C10H9Cl2NO3 B2600227 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid CAS No. 879123-75-8](/img/structure/B2600227.png)
2-[(2,4-Dichlorobenzoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-Dichlorobenzoyl)amino]propanoic acid” is a chemical compound with the molecular formula C10H9Cl2NO3 . It’s a versatile compound used in scientific research, including drug development, material synthesis, and biological studies.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a dichlorobenzoyl group attached to an amino propanoic acid group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Amino acids, which “this compound” is a derivative of, can act as both an acid and a base due to their zwitterionic nature . They can undergo reactions characteristic of carboxylic acids and amines .Physical and Chemical Properties Analysis
Amino acids, which “this compound” is a derivative of, are colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties . The exact physical and chemical properties of “this compound” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamics
Research on the solubility and thermodynamics of related compounds, such as 2-amino-4-chlorobenzoic acid, highlights the importance of understanding the solubility behavior in different organic solvents for optimization of purification processes. This knowledge is crucial for chemical synthesis and pharmaceutical formulation (Li et al., 2017).
Anticancer Activity
Studies on derivatives of related compounds demonstrate significant in vitro anticancer activities against various cancer cell lines, suggesting potential for therapeutic applications. The synthesis and evaluation of S-glycosyl and S-alkyl derivatives highlight the importance of chemical modifications in enhancing biological activities (Saad & Moustafa, 2011).
Hydrogel Modification
Functional modification of hydrogels through condensation reactions with amine compounds, including related amines, demonstrates the potential for creating materials with improved properties for medical applications. This includes enhanced swelling behavior and thermal stability, which are important for drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
Hydrogen Bonding and Polymorphism
The study of amino alcohol salts with quinaldinate, including compounds with structural similarities, provides insight into hydrogen bonding and polymorphism. This research can inform the development of pharmaceutical compounds and materials with tailored properties (Podjed & Modec, 2022).
Corrosion Inhibition
Research into the inhibition of mild steel corrosion in hydrochloric solutions by newly synthesized diamine derivatives, similar in structure, shows the potential of these compounds in protecting industrial materials. This application is crucial for reducing the economic and environmental impact of corrosion (Herrag et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ), Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, cellular differentiation, development, and metabolism .
Mode of Action
The exact mode of action of This compound It is believed to interact with its targets (pparγ, nuclear receptor coactivator 2, and retinoic acid receptor rxr-alpha), leading to changes in gene expression and cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Given its targets, it is likely to influence pathways related to gene expression, cellular differentiation, development, and metabolism .
Result of Action
The molecular and cellular effects of This compound Given its targets, it is likely to influence gene expression, cellular differentiation, development, and metabolism .
Biochemische Analyse
Biochemical Properties
It is known that carboxylic acids, such as 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid, can participate in various biochemical reactions, including esterification and amide formation
Molecular Mechanism
It is known to interact with several targets, including the peroxisome proliferator-activated receptor gamma, nuclear receptor coactivator 2, and retinoic acid receptor RXR-alpha
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)7-3-2-6(11)4-8(7)12/h2-5H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJIFACDHUXBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2600148.png)

![4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2600154.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)
![6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2600166.png)

